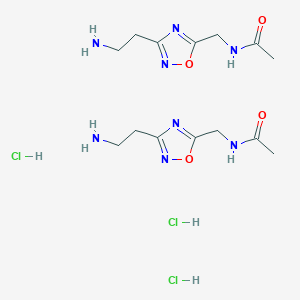
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Descripción general
Descripción
“N-(2-Aminoethyl)acetamide” is an organic building block . It’s also known as “N-Acetylethylenediamine” and has the molecular formula C4H10N2O . It’s used in the preparation of mixed two-component monolayers on glassy carbon .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as causing severe skin burns and eye damage, and may cause respiratory irritation .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis of novel compounds containing the 1,3,4-oxadiazole moiety has been a focus of research due to the variety of biological properties these compounds possess. For instance, a study by Li Ying-jun (2012) explored the synthesis of a new compound related to the 1,3,4-oxadiazole derivative and utilized NMR techniques for structural determination. The study delved into the tautomeric ratios and coupling constants of the synthesized isomers, providing insights into the chemical properties of these compounds (Li Ying-jun, 2012).
Pharmacological Evaluation
- The pharmacological properties of 1,3,4-oxadiazole derivatives have been investigated, particularly in the context of cancer treatment. For example, a series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing promise in treating small lung cancer. The study emphasized the synthesis process, structural characterization, and biological evaluation of these compounds (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).
Antibacterial Activity
- The antibacterial properties of 1,3,4-oxadiazole derivatives have also been a subject of study. For instance, a research by K. Ramalingam, D. Ramesh, and B. Sreenivasulu (2019) synthesized various acetamide derivatives containing the 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The study highlighted the significance of these compounds as potential antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Safety And Hazards
Direcciones Futuras
“N-(2-Aminoethyl)acetamide” has been used to create high-quality phase-pure α-FAPbI3 perovskite, which is considered one of the most promising perovskite materials for high-performance photodetectors . This suggests potential future applications in the field of photodetectors and other optoelectronic devices.
Propiedades
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)


![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)





